2-(2,4-Difluorophenyl)thiophene

描述

Significance of Fluorinated Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their diverse applications in both medicinal chemistry and materials science. nih.govnih.gov The thiophene ring is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds. nih.govrsc.org Thiophene-based compounds have been developed as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. nih.govrsc.org The sulfur atom in the thiophene ring can enhance interactions with biological targets, and the ring itself serves as a stable, synthetically versatile scaffold. nih.gov

The introduction of fluorine atoms onto the thiophene or associated phenyl rings can significantly alter a molecule's physicochemical properties. researchgate.net Fluorination can impact factors such as:

Lipophilicity: Affecting how a molecule moves through biological membranes.

Metabolic Stability: Influencing how the molecule is processed in the body, potentially leading to a longer duration of action.

Binding Affinity: Enhancing the interaction with specific biological targets like enzymes or receptors.

In the realm of materials science, fluorinated thiophene derivatives are crucial for the development of advanced organic materials. researchgate.net They are utilized in the creation of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govrsc.org The fluorine atoms can influence the electronic properties and molecular packing of these materials, which is critical for their performance. rsc.orgrsc.org

Overview of 2-(2,4-Difluorophenyl)thiophene within Heterocyclic Chemistry

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure. rroij.comtiu.edu.iq Thiophene is a five-membered aromatic heterocycle with the formula C₄H₄S. rroij.com Its aromaticity and electron-rich nature make it more reactive than benzene (B151609) in many electrophilic substitution reactions. nih.gov

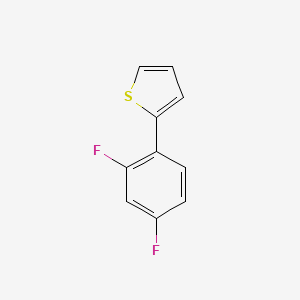

This compound is a derivative where a 2,4-difluorophenyl group is attached to the second carbon atom of the thiophene ring. This structure combines the properties of the thiophene ring with the effects of the difluorinated phenyl group. The presence of the two fluorine atoms, which are highly electronegative, modifies the electronic properties of the entire molecule.

Below is a table summarizing some of the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₆F₂S |

| Molecular Weight | 196.22 g/mol |

| Appearance | Light yellow powder or solid |

| Melting Point | 43-47 °C |

| Boiling Point | ~252 °C |

Note: Physical properties can vary slightly depending on the source and purity.

The synthesis of this compound can be achieved through various organic chemistry reactions, often involving cross-coupling methods. These methods connect the thiophene and the difluorophenyl moieties, which are typically prepared separately.

Scope and Research Objectives for this compound Studies

Research involving this compound is largely driven by its utility as a key intermediate in the synthesis of pharmaceuticals and its potential as a scaffold for new therapeutic agents.

The most prominent application of this compound is as a crucial building block for the synthesis of Canagliflozin . innospk.com Canagliflozin is an antidiabetic medication used to treat type 2 diabetes. It functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which helps to lower blood sugar levels. The specific structure of this compound provides the necessary molecular framework for constructing the final, complex drug molecule. The demand for effective diabetes treatments has made the efficient synthesis of intermediates like this compound a significant objective for pharmaceutical chemists. innospk.com

Beyond its role in producing existing drugs, the compound is also a subject of investigation in its own right for the development of new bioactive molecules. The combination of the thiophene ring and the difluorophenyl group is a feature in various compounds being studied for their potential therapeutic effects. Research objectives in this area include:

Anticancer Drug Discovery: Thiophene derivatives are widely investigated for their anticancer properties. nih.govnih.govresearchgate.net Researchers synthesize new molecules based on the this compound scaffold and test their ability to inhibit the growth of cancer cells. scirp.org

Development of New Synthetic Methodologies: Organic chemists work on creating more efficient, cost-effective, and environmentally friendly methods to synthesize this compound and its derivatives. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,4-difluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNTFJHLFAMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593349 | |

| Record name | 2-(2,4-Difluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209592-66-5 | |

| Record name | 2-(2,4-Difluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 2,4 Difluorophenyl Thiophene and Its Analogues

Targeted Derivatization Strategies for Structural Modification and Functionalization

Strategies for Enhancing Lipophilicity and Metabolic Stability through Fluorination

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. In the context of 2-(2,4-Difluorophenyl)thiophene and its analogues, fluorination serves as a critical tool for enhancing metabolic stability and adjusting lipophilicity, which are key determinants of a compound's behavior in biological systems.

Fluorination is a widely used method to improve the metabolic stability of drug candidates. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes. Furthermore, fluorine atoms are potent electron-withdrawing groups. Their presence on an aromatic ring, such as the phenyl group in this compound, reduces the electron density of the ring. This deactivation makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug breakdown. mdpi.com For instance, a common metabolic route for aromatic compounds is hydroxylation; by placing fluorine atoms at strategic positions like C2 and C4, these potential sites of oxidation are blocked, thereby increasing the compound's metabolic half-life.

| Property | Effect of Fluorination | Rationale | Citation |

| Metabolic Stability | Increased | The high strength of the C-F bond and the deactivation of the aromatic ring towards oxidative metabolism (e.g., by CYP450 enzymes) prevent hydroxylation. | mdpi.com |

| Lipophilicity (logP) | Modulated | Fluorine's high electronegativity alters the molecule's electronic surface and intermolecular interactions. The effect can vary, with polyfluorination often increasing lipophilicity. | nih.govugent.be |

| Receptor Binding Affinity | Potentially Increased | Fluorine can engage in favorable interactions with protein targets and its steric and electronic effects can enforce a bioactive conformation. |

Advanced Reaction Conditions and Catalytic Systems in Synthesis of this compound Analogues

The synthesis of 2-arylthiophenes, including this compound and its analogues, has been significantly advanced by the development of sophisticated catalytic systems, primarily centered around transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency, regioselectivity, and broad functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions are the most common methods for forming the crucial carbon-carbon bond between the thiophene (B33073) and the difluorophenyl rings.

Suzuki Coupling: This reaction involves the coupling of a thiophene-boronic acid (or its ester) with a halo-substituted 2,4-difluorobenzene. It is widely used due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents.

Stille Coupling: This method utilizes an organotin reagent, such as a 2-(tributylstannyl)thiophene, which reacts with a difluorophenyl halide. nih.gov Stille coupling is known for its tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a significant drawback. nih.gov

More recently, direct C-H arylation has emerged as a more atom-economical and environmentally sustainable strategy. organic-chemistry.org This approach avoids the pre-functionalization of the thiophene ring (i.e., halogenation or conversion to an organometallic reagent) and instead directly couples a C-H bond of thiophene with an aryl halide. A low catalyst loading of a bis(alkoxo)palladium complex has proven effective for the phosphine-free direct C-H arylation of thiophenes at the C2 position with various aryl bromides, providing very good yields. organic-chemistry.org

Beyond palladium, other metal catalysts, including copper, have been employed. Copper-catalyzed reactions, for instance, can facilitate the synthesis of substituted thiophenes from haloalkynes and a sulfur source. nih.gov The choice of catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. For example, the synthesis of 5-aryl-2-acetylthiophenes can be achieved via a Vilsmeier-Haack reaction to form a β-chloroacrolein, followed by a cyclization with a sulfur source like sodium sulfide. mdpi.com

| Coupling Reaction | Thiophene Reagent | Phenyl Reagent | Catalyst System (Example) | Advantages | Disadvantages | Citation |

| Suzuki Coupling | Thiophene-2-boronic acid | 1-Bromo-2,4-difluorobenzene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, stable reagents, high yields. | Requires pre-functionalization. | chemicalbook.com |

| Stille Coupling | 2-(Tributylstannyl)thiophene | 1-Iodo-2,4-difluorobenzene | Pd(PPh₃)₂Cl₂ | High functional group tolerance, regioselective. | Toxic organotin reagents and byproducts. | nih.gov |

| Direct C-H Arylation | Thiophene | 1-Bromo-2,4-difluorobenzene | Bis(alkoxo)palladium complex | High atom economy, fewer synthetic steps. | Can have issues with regioselectivity. | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Difluorophenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(2,4-difluorophenyl)thiophene in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment. The chemical shifts (δ) in these spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 1,4-bis(2-thienyl)-2,5-difluorobenzene, the thiophene (B33073) protons exhibit distinct signals. The 5-thienyl proton appears as a doublet at 7.513 ppm, the 4-thienyl proton as a triplet at 7.135 ppm, while the 3-thienyl and phenyl protons overlap in the range of 7.432-7.387 ppm. researchgate.net For thiophene itself, the protons typically resonate around 7.1-7.4 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. For the parent thiophene molecule, carbon signals are generally observed around 125 ppm. chemicalbook.com The presence of the electron-withdrawing difluorophenyl group is expected to influence the chemical shifts of the thiophene carbons in this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene Moieties

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Thiophene) | 7.1 - 7.6 | m |

| ¹³C (Thiophene) | ~125 | s |

Note: The exact chemical shifts for this compound will vary depending on the solvent and specific experimental conditions. The data presented is a general representation based on related structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound and understanding its spatial structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on both the thiophene and difluorophenyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), providing a clear map of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between carbons and protons (typically 2-3 bonds), which is crucial for establishing the connectivity between the thiophene and difluorophenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule. libretexts.orgyoutube.com These techniques can elucidate the relative orientation of the two aromatic rings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of thiophene and its derivatives displays characteristic bands. For instance, C-C stretching vibrations in substituted thiophenes are typically observed in the 1347-1532 cm⁻¹ region. iosrjournals.org C-S stretching modes are found at lower wavenumbers, generally between 608 and 852 cm⁻¹. iosrjournals.org The presence of the difluorophenyl group will introduce characteristic C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Table 2: Characteristic Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-F stretching | 1100 - 1300 |

| C-S stretching | 600 - 850 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light that promote electrons to higher energy orbitals (e.g., π to π* transitions). Thiophene itself has a characteristic absorption maximum around 231 nm. The extended conjugation in this compound is expected to shift this absorption to longer wavelengths (a bathochromic shift).

Studies on related thiophene-π-conjugated systems show strong absorption maxima in the visible region, corresponding to S₀ → S₁ electronic transitions, and weaker absorptions in the near-UV region for S₀ → S₂ transitions. iphy.ac.cn The specific absorption wavelengths are influenced by the solvent polarity. iphy.ac.cn Emission spectroscopy (fluorescence) provides information about the de-excitation pathways of the molecule from its excited states.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The molecular ion peak confirms the molecular formula of the compound. The fragmentation pattern, which arises from the breakdown of the molecule upon ionization, provides valuable structural information, often showing characteristic losses of fragments like fluorine or the thiophene ring. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. aalto.fimdpi.com

For related molecules, X-ray diffraction has revealed important details about intermolecular interactions, such as π-π stacking. nih.gov In the case of this compound, this analysis would definitively establish the dihedral angle between the thiophene and difluorophenyl rings, providing crucial insight into the molecule's conformation in the solid state.

Computational and Theoretical Investigations of 2 2,4 Difluorophenyl Thiophene

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT studies provide valuable insights into the behavior of 2-(2,4-Difluorophenyl)thiophene at the molecular level. These computational methods allow for the calculation of various properties that are difficult or impossible to measure experimentally.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.netedu.krd A smaller gap suggests that the molecule is more reactive.

For a related compound, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl) propan-2-ol (DBP), DFT calculations with the B3LYP/6-311++G(d,p) basis set were performed. unair.ac.id While specific HOMO-LUMO values for this compound are not detailed in the provided results, studies on similar thiophene (B33073) derivatives show that the HOMO and LUMO are often delocalized over the entire molecule. researchgate.net In some substituted thiophenes, the HOMO is localized on the thiophene ring and donor groups, while the LUMO is on the acceptor groups. nih.gov The energy gap is a critical parameter for determining molecular electrical transport properties. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are used to predict how molecules will interact with each other. libretexts.org The different colors on an MESP map represent different electrostatic potential values. Typically, red indicates regions with a high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions with a high positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions with near-zero potential. youtube.com

MESP maps are valuable for identifying reactive sites in a molecule. For instance, in a study of a different molecule, the color-coded map helped to locate active areas in chemical bonds. researchgate.net The electrostatic potential is a useful tool for understanding intermolecular interactions, complemented by the van der Waals potential. chemrxiv.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including charge transfer interactions. periodicodimineralogia.it This method examines the interactions between filled (donor) and empty (acceptor) orbitals, which can stabilize a molecule through hyperconjugation. acadpubl.eu The energy of these interactions, known as the second-order perturbation energy (E(2)), quantifies the extent of charge delocalization. acadpubl.eu

NBO analysis can reveal significant intramolecular charge transfer (ICT) from lone pairs of atoms to antibonding orbitals, leading to molecular stabilization. acadpubl.eu For example, in a study of a furan (B31954) derivative, a significant charge transfer was observed from a chlorine lone pair to a π* antibonding orbital, with an interaction energy of 954.54 kJ/mol, indicating substantial stabilization. acadpubl.eu The NBO method has been a subject of discussion regarding the magnitude of charge-transfer energy it calculates compared to other methods. cam.ac.uk Theoretical studies on thiophene-substituted naphthodithiophene diimides have shown that modifying thiophene α-positions with electron-withdrawing or electron-donating groups can significantly influence charge transfer properties. rsc.org

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used to describe local reactivity in a molecule, indicating the most likely sites for electrophilic, nucleophilic, and radical attacks. researchgate.net These functions are derived from changes in electron density when an electron is added to or removed from the molecule. researchgate.net The condensed Fukui function provides site-specific reactivity information. researchgate.net

While the Fukui function is a powerful tool, the dual descriptor is considered by some to be a more accurate local reactivity descriptor as it can unambiguously identify nucleophilic and electrophilic regions. researchgate.net The dual descriptor is less affected by certain approximations, making it a reliable measure of local reactivity. researchgate.net The calculation of Fukui functions can help determine the active sites of a molecule based on changes in electronic density during a reaction. mdpi.com

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors provide a general measure of a molecule's reactivity and stability. researchgate.net These descriptors are calculated from the HOMO and LUMO energies and include: researchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness. A softer molecule is more reactive. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A good electrophile has a high electrophilicity index. mdpi.com

These descriptors help in understanding the relationship between a molecule's structure, stability, and global chemical reactivity. researchgate.net For example, a study on TUDHIPP derivatives found that solvation modified the values of these reactivity descriptors, with a noticeable effect of water on the molecule's reactivity. mdpi.com

Theoretical Spectroscopic Data Prediction (NMR, UV-Vis)

DFT calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. For the related compound 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl) propan-2-ol (DBP), DFT calculations were used to study its spectral properties. unair.ac.id The UV-Vis spectrum was investigated in the gaseous phase, and the results were compared with experimental data. unair.ac.id

Theoretical NMR chemical shifts can also be calculated and compared with experimental spectra to aid in structure elucidation. While specific theoretical NMR data for this compound is not available in the provided results, experimental ¹H NMR data for thiophene and methyl thiophene-2-carboxylate (B1233283) are available for reference. chemicalbook.comchemicalbook.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgrsc.org By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment.

For a molecule like this compound, MD simulations can be employed to understand the rotational dynamics around the single bond connecting the thiophene and difluorophenyl rings. These simulations would track the dihedral angle between the two rings, revealing the most stable conformations and the energy barriers between them. The simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of the molecule, or in a solvent to understand how intermolecular interactions influence its conformational preferences. The trajectories generated from MD simulations provide a detailed picture of the dynamic behavior of the molecule, including vibrational motions and interactions with neighboring molecules or solvent molecules. mdpi.com This information is crucial for understanding how the molecule behaves in different phases of matter and how its shape influences its chemical and physical properties.

Quantum Theory of Atoms in Molecule (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define atoms, bonds, and molecular structure. tandfonline.com This method allows for a quantitative description of the chemical bonds within a molecule.

In the case of this compound, QTAIM analysis can be applied to characterize the nature of the covalent bonds, such as the C-C, C-H, C-S, and C-F bonds. The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key parameters derived from QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. The magnitude of ρ provides information about the bond order, while the sign of ∇²ρ distinguishes between shared-shell interactions (typical of covalent bonds) and closed-shell interactions (such as ionic bonds, hydrogen bonds, and van der Waals interactions). For this compound, this analysis would provide a detailed electronic picture of its bonding network.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Thiophene Derivatives

| Interaction Type | Percentage Contribution |

| H···H | ~40-55% |

| C···H / H···C | ~10-25% |

| Halogen···H / H···Halogen | ~10-20% |

| S···H / H···S | ~5-10% |

| O···H / H···O | ~5-8% |

| C···C | ~5-12% |

Note: This table is illustrative and based on data for structurally related thiophene derivatives. Specific values for this compound would require dedicated crystallographic and computational analysis. iucr.orgresearchgate.net

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. taylorfrancis.com Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.

Applications in Materials Science and Optoelectronics for 2 2,4 Difluorophenyl Thiophene Derivatives

Utilization in Organic Semiconductors

Thiophene-based molecules are fundamental building blocks for organic semiconductors due to their excellent charge transport properties and chemical stability. nih.govmdpi.com The incorporation of a 2,4-difluorophenyl substituent into the thiophene (B33073) ring is a strategic approach to modify the electronic properties of the resulting material. Fluorination of the phenyl ring has been demonstrated to be an effective method for lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. nih.gov This tuning of energy levels is crucial for improving charge injection and transport in electronic devices.

Derivatives of 2-(2,4-difluorophenyl)thiophene can be utilized as p-type or n-type semiconductors depending on the other functional groups attached to the thiophene ring. The planarity of the thiophene ring coupled with the electron-withdrawing nature of the difluorophenyl group can lead to close intermolecular packing in the solid state, which is beneficial for efficient charge hopping between molecules. Research on related diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene derivatives has shown that such compounds can exhibit high field-effect mobilities, making them suitable for thin-film transistors. rsc.orgelsevierpure.com

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound can serve multiple roles, including as host materials, emitting materials, or charge-transporting materials. nih.govbeilstein-journals.org The wide bandgap that can be achieved with these materials makes them suitable as hosts for phosphorescent emitters. Furthermore, the strategic placement of substituents can tune the emission color of the molecule itself, making it a potential candidate for a blue-light-emitting dopant, a significant challenge in OLED technology. A donor-π-acceptor (D-π-A) type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) core, has demonstrated excellent performance as an emitter in OLEDs with a maximum current efficiency of 10.6 cd/A. beilstein-journals.org

For Organic Field-Effect Transistors (OFETs), the performance is heavily reliant on the charge carrier mobility of the semiconductor. nih.govnih.gov The introduction of the difluorophenyl group can enhance the intermolecular interactions and promote a more ordered molecular packing, which is critical for high mobility. A new dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has been shown to have a high mobility of up to 1.26 cm² V⁻¹ s⁻¹ in single-crystal OFETs. nih.gov This suggests that derivatives of this compound could also achieve high performance in OFET applications.

| Device | Compound Type | Key Performance Metric | Reference |

| OLED | D-π-A with thieno[3,2-b]thiophene | Current Efficiency: 10.6 cd/A | beilstein-journals.org |

| OFET | Dithieno[3,2-b:2′,3′-d]thiophene derivative | Mobility: 1.26 cm² V⁻¹ s⁻¹ | nih.gov |

Integration into Dye-Sensitized Solar Cells (DSCs) and Photosensitizers

In Dye-Sensitized Solar Cells (DSSCs), organic dyes act as photosensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govnih.gov Thiophene derivatives are often used as π-spacers in D-π-A structured dyes, connecting an electron-donating group to an electron-accepting/anchoring group. mdpi.com The this compound moiety can be incorporated into the π-conjugated bridge to fine-tune the dye's absorption spectrum and energy levels.

The electron-withdrawing nature of the difluorophenyl group can help in lowering the LUMO level of the dye, which can facilitate electron injection into the conduction band of TiO₂. Furthermore, the steric hindrance provided by the phenyl group can help to suppress dye aggregation on the TiO₂ surface, which is a common cause of efficiency loss. nih.gov Porphyrin-based sensitizers incorporating a 2-diphenylaminothiophene donor have shown promising power conversion efficiencies in DSSCs. rsc.org Novel 2,6-diphenyl-4H-pyranylidene derivatives have also been successfully used as dyes in DSSCs, achieving efficiencies of up to 5.3%. researchgate.net

Development of Active Materials for Electrochemical Capacitors (Polythiophene Derivatives)

Polythiophenes and their derivatives are excellent candidates for electrode materials in electrochemical capacitors, also known as supercapacitors, due to their high conductivity, fast redox switching, and good environmental stability. The electrochemical polymerization of monomers like this compound can produce a conductive polymer film on an electrode surface.

A study on poly(3-(phenylthiophene)) derivatives, including poly(3-(3,4-difluorophenyl)thiophene), has demonstrated their potential as active materials for electrochemical capacitors. osti.gov These materials can be both p-doped (oxidized) and n-doped (reduced), allowing for a wider potential window and higher energy density in the capacitor. The difluoro substitution was found to influence the morphology and electrochemical performance of the polymer films. Capacitors built with these materials have achieved high energy and power densities. osti.gov Another related polymer, poly(2-(thiophen-2-yl)furan), has shown a high specific capacitance of 392.0 F g⁻¹ at a current density of 5 A g⁻¹, highlighting the potential of such polymers in energy storage applications. iaea.org

| Polythiophene Derivative | Application | Key Performance Metric | Reference |

| Poly(3-(3,4-difluorophenyl)thiophene) | Electrochemical Capacitor | High energy and power densities | osti.gov |

| Poly(2-(thiophen-2-yl)furan) | Electrochemical Capacitor | Specific Capacitance: 392.0 F g⁻¹ | iaea.org |

Design of Non-Fullerene Acceptors for Organic Solar Cells

In recent years, non-fullerene acceptors (NFAs) have emerged as a superior alternative to fullerene derivatives in organic solar cells (OSCs), leading to significant improvements in power conversion efficiency (PCE). Thiophene-based building blocks are frequently used in the design of high-performance NFAs. The this compound unit can be incorporated into the backbone of an NFA to modulate its electronic properties.

The introduction of fluorine atoms is a well-established strategy to lower the LUMO energy level of the acceptor, which is crucial for achieving a high open-circuit voltage (Voc) in the solar cell. rsc.org For instance, a non-fullerene acceptor, F8-DPPTCN, which contains thiophene-2-carbonitrile units, exhibited a PCE of 2.37% with a high Voc of 0.97 V. rsc.org Another study on non-fullerene acceptors based on thiophene-fused perylene (B46583) diimide units achieved an impressive PCE of 8.36%. nih.gov These results underscore the potential of designing novel NFAs based on this compound for efficient organic solar cells.

Tuning of Electronic and Optical Properties through Substituent Effects and Conjugation

The electronic and optical properties of this compound derivatives can be precisely tuned by the strategic introduction of various substituents and by extending the π-conjugation. The electron-withdrawing difluorophenyl group already sets a baseline for the electronic character of the molecule. nih.gov

Attaching electron-donating groups (like alkoxy or amino groups) or other electron-withdrawing groups (like cyano or nitro groups) to the thiophene ring can further modify the HOMO and LUMO energy levels, the bandgap, and the absorption and emission spectra. boisestate.edumdpi.commdpi.com For example, the inclusion of electron-withdrawing substituents tends to lower both HOMO and LUMO levels, while electron-donating groups tend to raise them.

Extending the π-conjugation by adding more thiophene units or other aromatic rings can lead to a red-shift in the absorption spectrum, allowing the molecule to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications. mdpi.comresearchgate.net This fine-tuning of properties is essential for optimizing the performance of the material in a specific application, be it as a semiconductor in a transistor, a dye in a solar cell, or an emitter in an OLED.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Findings on 2-(2,4-Difluorophenyl)thiophene

The chemical compound this compound serves as a crucial building block in the synthesis of various organic molecules with significant biological and material science applications. Research has demonstrated its utility in the creation of complex structures, including antifungal agents and materials for organic electronics. The difluorophenyl and thiophene (B33073) moieties contribute to the unique electronic and steric properties of the resulting compounds, influencing their bioactivity and physical characteristics.

Emerging Trends in Thiophene Chemistry and its Difluorophenyl Derivatives

Thiophene chemistry continues to be a vibrant area of research, with a focus on developing novel derivatives for a wide range of applications. researchgate.net Thiophenes are recognized as important pharmacophores in medicinal chemistry, with several thiophene-containing drugs approved by the FDA. nih.gov The introduction of fluorine atoms, as seen in difluorophenyl derivatives, is a key strategy for modulating the physicochemical and biological properties of these compounds. dntb.gov.ua This can lead to enhanced metabolic stability, improved binding affinity to biological targets, and altered electronic properties suitable for advanced materials. nih.govdntb.gov.ua Current trends involve the use of thiophene derivatives in the development of organic semiconductors, OLEDs, and OFETs. nih.gov

Prospective Avenues for Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives often relies on metal-catalyzed cross-coupling reactions. nih.gov Future research is likely to focus on developing more efficient, sustainable, and atom-economical synthetic methods. This includes the exploration of metal-free synthetic approaches to reduce metal toxicity and advance green chemistry principles. nih.gov Additionally, the development of one-pot reactions and multicomponent reactions that allow for the rapid construction of complex thiophene-containing molecules from simple starting materials is a promising area of investigation. nih.govmdpi.com The direct C-H functionalization of the thiophene ring is another strategy that is gaining traction for creating diverse derivatives. researchgate.net

Future Directions in Computational Modeling and Prediction

Computational modeling, particularly using Density Functional Theory (DFT), plays an increasingly important role in understanding the electronic structure, conformation, and reactivity of thiophene derivatives. nih.gov Future computational studies on this compound and related compounds will likely focus on:

Predicting Reaction Outcomes: More accurate predictions of reaction pathways and product selectivity for novel synthetic methods.

Structure-Property Relationships: Elucidating how the substitution pattern of the difluorophenyl and thiophene rings influences the electronic and optical properties of materials.

Biological Activity Modeling: In silico screening and prediction of the biological activity of new derivatives to guide synthetic efforts in drug discovery.

Unexplored Applications in Advanced Materials

While thiophene derivatives are already utilized in organic electronics, there are still unexplored avenues for the application of this compound in advanced materials. The unique electronic properties conferred by the difluorophenyl group could be harnessed in the design of novel materials with tailored functionalities. dntb.gov.ua Potential areas for future research include:

Sensors: Development of chemical sensors based on the specific interactions of this compound-containing polymers with target analytes.

Photovoltaics: Investigation of its use as a component in organic solar cells to improve efficiency and stability.

Functional Polymers: Synthesis of new polymers incorporating this moiety to create materials with unique optical, electronic, or self-assembly properties. The electrochemical postfunctionalization of thiophene-containing polymers is a recent strategy to fine-tune their properties. acs.org

Opportunities for Further Biological and Mechanistic Elucidation

The biological activities of derivatives of this compound, particularly as antifungal agents, have been established. nih.gov However, there are significant opportunities for further research to understand their full therapeutic potential and mechanisms of action. This includes:

Broader Biological Screening: Testing against a wider range of biological targets to identify new therapeutic applications. For instance, various thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netscirp.org

Mechanism of Action Studies: Detailed investigations into how these compounds exert their biological effects at the molecular level.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets. The sulfur atom in the thiophene ring is known to be an excellent hydrogen bond acceptor, which can enhance drug-receptor interactions. nih.gov

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-(2,4-difluorophenyl)thiophene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and thiophene derivatives. Optimization includes adjusting catalysts (e.g., Pd-based), solvents (e.g., toluene/ethanol mixtures), and temperature (80–110°C). Post-synthesis purification often employs column chromatography or recrystallization . For fluorinated intermediates, pH control (e.g., pH 4–6) during precursor preparation improves yield, as seen in analogous difluorophenoxy acetophenone synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology : Use a combination of /-NMR to confirm substitution patterns on the thiophene and difluorophenyl rings. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1250 cm). Mass spectrometry (ESI or EI) verifies molecular weight. Cross-referencing with NIST spectral data ensures accuracy .

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Use fume hoods for synthesis and handling to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. What advanced analytical methods (e.g., LC-MS/MS) are suitable for detecting trace impurities or degradation products in this compound samples?

- Methodology : LC-MS/MS with positive electrospray ionization (ESI) can detect genotoxic impurities (e.g., epoxypropyl-triazole derivatives) at concentrations as low as 0.3 µg/g. Validate methods using spike-recovery experiments and column selectivity tests (e.g., C18 columns with gradient elution) .

Q. How can computational chemistry approaches (e.g., DFT) predict the electronic properties or reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated via the Polarizable Continuum Model (PCM). Validate results against experimental UV-Vis or cyclic voltammetry data .

Q. What strategies exist to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology : Replicate synthesis under standardized conditions and compare NMR data with published benchmarks. Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for consistency. For ambiguous peaks, 2D NMR (e.g., HSQC, COSY) clarifies coupling patterns .

Q. How can researchers design experiments to assess the toxicological profile of this compound and its derivatives?

- Methodology : Conduct Ames tests (bacterial reverse mutation assay) to evaluate mutagenicity. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) assess cell viability. For in vivo studies, administer controlled doses to model organisms (e.g., rodents) and monitor organ-specific toxicity via histopathology .

Q. What methodologies enable the study of structure-activity relationships for this compound in pharmaceutical applications?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and test bioactivity in target systems (e.g., enzyme inhibition assays). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets. Correlate electronic properties (DFT-derived) with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。